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2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde
Overview
Description
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by a benzene ring fused with an oxazole ring, which contains both nitrogen and oxygen atoms. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde typically involves the condensation of 2-aminophenol with aldehydes. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions at room temperature . This reaction yields 2-aryl benzoxazole derivatives in good yield. Industrial production methods may vary, but they often involve similar condensation reactions with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for various biologically active molecules.
Medicine: Research has explored its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde can be compared with other benzoxazole derivatives, such as:
2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different fields.
Biological Activity
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde, a member of the benzoxazole family, has garnered attention for its diverse biological activities. This compound features a unique heterocyclic structure that facilitates various interactions within biological systems, making it a candidate for pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a benzoxazole ring with an aldehyde functional group, which is crucial for its biological activity.
Biological Activities
Research has demonstrated that this compound exhibits several significant biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses potent antimicrobial properties against various bacterial strains. For example:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pyogenes.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Moderate antifungal activity against Candida albicans and Aspergillus clavatus .
2. Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) . The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. Additionally, the benzoxazole ring may engage in hydrophobic interactions with protein structures .
Case Studies
Several studies have highlighted the efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, this compound was tested against a panel of pathogens. The results indicated that it exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
Case Study 2: Cancer Cell Line Testing
In vitro tests on MCF-7 cells revealed that treatment with this compound resulted in significant cell death at concentrations as low as 10 µM. Flow cytometry analysis confirmed that the mechanism involved apoptosis induction .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-oxo-3H-1,3-benzoxazole-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-4H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJHZVCEOBDHMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203405 | |
Record name | 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54903-15-0 | |
Record name | 2-Oxo-2,3-dihydrobenzoxazole-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54903-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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